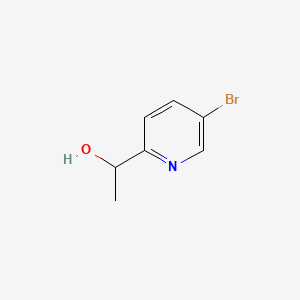
1-(5-Bromopyridin-2-yl)ethanol
概要
説明
1-(5-Bromopyridin-2-yl)ethanol is a chemical compound with the CAS Number: 159533-68-3. Its molecular weight is 202.05 and its molecular formula is C7H8BrNO . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of this compound involves a reaction in tetrahydrofuran and toluene at 0℃ under an inert atmosphere . The yield of this reaction is reported to be 95% .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . Its exact mass is 198.963272 . The compound is soluble, with a solubility of 1.41 mg/ml . It has a lipophilicity log Po/w (iLOGP) of 1.95 .科学的研究の応用
Formation of Pyridylcarbene Intermediates : 1-(5-Bromopyridin-2-yl)ethanol is involved in the formation of pyridylcarbene intermediates. It is produced during the thermal decomposition of bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine under pressure, which leads to various bromopyridine derivatives through carbene stabilization (Abarca, Ballesteros, & Blanco, 2006).
Enantioselective Acylation Studies : This compound is used in enantioselective acylation studies, particularly in the chemoenzymatic synthesis of furan-based alcohols. This involves lipase-catalyzed asymmetric acylation and has implications for the synthesis of enantiomerically pure compounds (Hara et al., 2013).
Nanofiltration in Pharmaceutical Applications : this compound is studied in the context of nanofiltration for the recovery of high-value pharmaceutical compounds from waste ethanol. This process is significant for closing the production cycle in pharmaceutical manufacturing (Martínez et al., 2012).
Electron-Attracting Properties in Chemical Reactions : The compound is involved in studies exploring the electron-releasing power of nitrogen atoms in various molecular structures. This research is essential for understanding the reactivity and stability of different chemical compounds (Barlin, 1967).
Lipase Catalyzed Transesterifications : It is used in studies focusing on the resolution of racemates of pyridinyl-ethanols, including this compound, using lipase catalyzed transesterifications. This is significant for the synthesis of enantiomerically pure alcohols (Orrenius et al., 1994).
Crystal Structure Studies in Metal-Organic Frameworks : The compound is involved in the study of heteroligand Cu(II) complexes with 2-halogenopyridines. This research is critical for understanding the crystal structures and non-covalent interactions in metal-organic frameworks (Adonin, Novikov, Smirnova, Tushakova, & Fedin, 2020).
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
作用機序
Target of Action
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . Pyridine and its derivatives are often used as precursors to agrochemicals and pharmaceuticals
Mode of Action
The mode of action of 1-(5-Bromopyridin-2-yl)ethanol is currently unknown due to the lack of research on this specific compound. As a derivative of pyridine, it may share some of the chemical properties and reactivity of pyridine . .
Biochemical Pathways
Given that it is a derivative of pyridine, it might be involved in similar biochemical pathways as other pyridine derivatives . .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The specific molecular and cellular effects of this compound are currently unknown due to the lack of research on this compound. As a derivative of pyridine, it may share some of the biological activities of other pyridine compounds . .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored under an inert gas (nitrogen or Argon) at 2-8°C . Other factors such as pH, presence of other chemicals, and specific biological environments could also potentially influence its action, efficacy, and stability.
特性
IUPAC Name |
1-(5-bromopyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQDJRTUQSZLOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655089 | |
| Record name | 1-(5-Bromopyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159533-68-3 | |
| Record name | 1-(5-Bromopyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


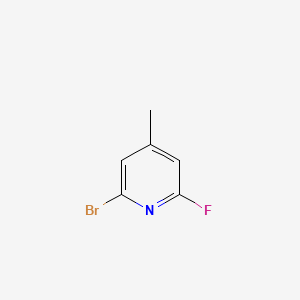
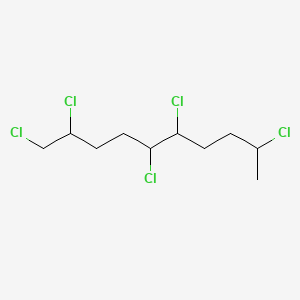
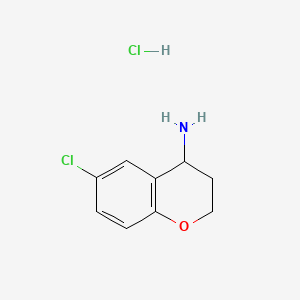
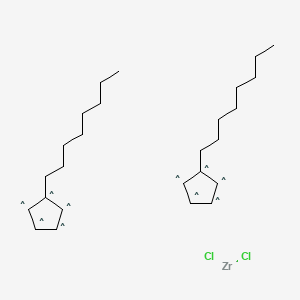
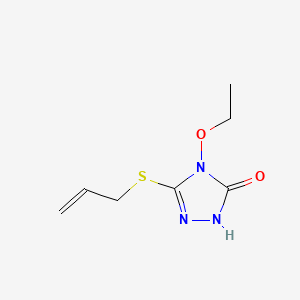
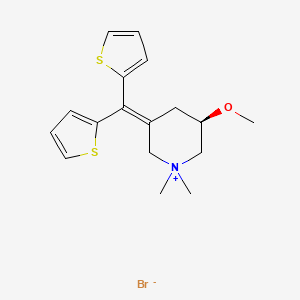

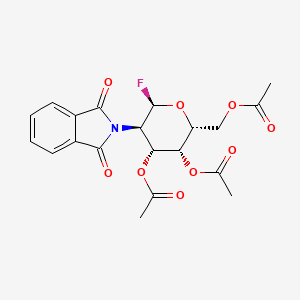
![3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B575066.png)
